molecular formula C6H4Br2 B1586059 1,4-Dibromobenzene-d4 CAS No. 4165-56-4

1,4-Dibromobenzene-d4

Cat. No. B1586059
CAS RN: 4165-56-4
M. Wt: 239.93 g/mol
InChI Key: SWJPEBQEEAHIGZ-RHQRLBAQSA-N
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Description

1,4-Dibromobenzene-d4 is a chemical compound that is used in a variety of laboratory experiments and research applications. It is a halogenated aromatic compound, which is composed of a benzene ring with two bromine atoms attached to the 1 and 4 positions. 1,4-Dibromobenzene-d4 is a stable compound and is relatively easy to synthesize and handle. It has a wide range of applications in the field of scientific research and is used in a variety of laboratory experiments.

Scientific Research Applications

1,4-Dibromobenzene-d4 is a type of deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . Here are some of its applications:

  • Synthesis of Other Compounds

    • Application : 1,4-Dibromobenzene-d4 is used in the synthesis of other organic compounds . For example, it can be used to synthesize 2,5-dibromoacetophenone .
    • Results : The outcome is the formation of a new compound, such as 2,5-dibromoacetophenone .
  • Heavy Liquid Solvent

    • Application : It is used as a heavy liquid solvent .
    • Results : The use of 1,4-Dibromobenzene-d4 as a solvent can facilitate certain chemical reactions or processes .
  • Motor Oil Additive

    • Application : It is used as a motor oil additive .
    • Results : The addition of 1,4-Dibromobenzene-d4 to motor oil can enhance the performance of the oil .
  • Intermediate in Manufacturing

    • Application : It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and flame retardants .
    • Results : The use of 1,4-Dibromobenzene-d4 in manufacturing results in the production of various products, such as dyes, pharmaceuticals, and flame retardants .
  • Mass Spectrometry Studies

    • Application : 1,4-Dibromobenzene-d4 can be used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
    • Results : The mass spectrum obtained can provide valuable information about the molecular weight, structure, and identity of the compound .
  • Isotope Labeling

    • Application : Deuterated compounds like 1,4-Dibromobenzene-d4 are often used in isotope labeling experiments . This technique is used to track the passage of an isotope, in this case, deuterium, through a reaction or metabolic pathway.
    • Results : Isotope labeling can provide detailed information about the mechanistic steps involved in a reaction or a metabolic pathway .
  • Precursor to Dye

    • Application : 1,4-Dibromobenzene-d4 can be used as a precursor to the dye 6,6-dibromoindigo .
    • Results : The outcome is the formation of a new compound, such as 6,6-dibromoindigo .
  • Mass Spectrometry

    • Application : 1,4-Dibromobenzene-d4 can be used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
    • Results : The mass spectrum obtained can provide valuable information about the molecular weight, structure, and identity of the compound .

properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPEBQEEAHIGZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369903
Record name 1,4-Dibromobenzene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromobenzene-d4

CAS RN

4165-56-4
Record name 1,4-Dibromobenzene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4165-56-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MA Ismail, DW Boykin - Journal of Labelled Compounds and …, 2004 - Wiley Online Library
6‐[5‐(4‐Amidinophenyl)furan‐2‐yl]nicotinamidine‐d 4 (5) was synthesized from 6‐[5‐(4‐cyanophenyl)furan‐2‐yl]nicotinonitrile‐d 4 (3), through the bis‐O‐acetoxy‐amidoxime followed …
LA Madsen, TJ Dingemans, CD Poon… - Liquid …, 2020 - Taylor & Francis
Numerous theories of molecular ordering in the nematic phase exist that attempt to incorporate the features of weak attractions, excluded volume (aspect ratio), and rigid and non-rigid …
Number of citations: 3 www.tandfonline.com
KM Ko, CJ Rhu, BR Ko, SK Lee - Analytical Science and …, 2020 - koreascience.kr
Twenty-one allergy-induced aromatic material in children's products were analyzed using gas chromatography mass spectrometer (GC-MSD). The analytes were extracted using an …
Number of citations: 0 koreascience.kr
MA Jimenez - 2013 - search.proquest.com
Polycyclic aromatic hydrocarbons (PAHs) are a group of widely studied organic molecules due to their interesting electronic properties. Polyacene (1), has produced the most interest …
Number of citations: 2 search.proquest.com
X Jiang - 2016 - search.proquest.com
Molecular machines are molecular and supramolecular entities capable of producing quasi-mechanical movements. While many examples of functional artificial molecular machines …
Number of citations: 2 search.proquest.com
AHP Parenzan - 2015 - search.proquest.com
A new derivative of a crystalline linearly conjugated phenyleneethynylene molecular dirotor was synthesized for its potential in optoelectronic applications. Previously developed …
Number of citations: 3 search.proquest.com
PJ Commins - 2014 - escholarship.org
The field of solid state chemistry studies the reactivity and chemical transformations of solid phase materials. Although the tools used for analyzing the chemical properties and dynamics …
Number of citations: 0 escholarship.org
BJ Albright, TJ Murphy, BM Haines, MR Douglas… - Physics of …, 2022 - pubs.aip.org
In inertial confinement fusion, deuterium–tritium (DT) fuel is brought to densities and temperatures where fusion ignition occurs. However, mixing of the ablator material into the fuel may …
Number of citations: 8 pubs.aip.org
J Hobley, MJ Lear, H Fukumura - MOLECULAR AND …, 2003 - books.google.com
Spiropyrans (NIPS and BIPS), naphthopyrans or chromenes (CHR1) and spirooxazines (NOSI) in Scheme 1 have been extensively researched over the past five decades because of …
Number of citations: 7 books.google.com
N Nazarpack-Kandlousy - 2001 - search.proquest.com
Oxime ethers have become an important class of compounds as this functionality is present in many drugs and drug candidates, and oxime formation has been shown to be an efficient …
Number of citations: 2 search.proquest.com

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